molecular formula C50H56MgN2O8S2 B610695 沙罗格列扎镁 CAS No. 1639792-20-3

沙罗格列扎镁

货号 B610695
CAS 编号: 1639792-20-3
分子量: 901.42
InChI 键: UJYFZCVPOSZDMK-YPPDDXJESA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saroglitazar Magnesium is a potent and selective PPARα/γ (peroxisome proliferator-activated receptor) agonist that exhibits lipid-lowering and insulin-sensitizing effects . It is approved in India for the treatment of type 2 diabetes and dyslipidemia . It is also being studied for the treatment of Primary Biliary Cholangitis .


Synthesis Analysis

Saroglitazar [(S)-a-ethoxy-4-{2-[2-methyl -5-(4-methylthio) phenyl)]-1H-pyrrol-1-yl]- ethoxy)-benzeneprop anoic acid magnesium salt] is a novel PPAR α/γ agonist synthesized in India by Zydus Cadila .


Molecular Structure Analysis

The molecular formula of Saroglitazar Magnesium is C50H56MgN2O8S2 . The molecular weight is 901.42 g/mol .


Chemical Reactions Analysis

Saroglitazar has demonstrated reduction of triglycerides (TG), LDL cholesterol, VLDL cholesterol, non-HDL cholesterol and an increase in HDL cholesterol . It has also shown anti-diabetic medication properties by reducing the fasting plasma glucose and HBA 1c in diabetes patients .


Physical And Chemical Properties Analysis

The exact mass of Saroglitazar Magnesium is not available, but the molecular weight is 901.42 g/mol . It is soluble in DMSO up to 90 mg/mL .

科学研究应用

  1. 治疗原发性胆汁性胆管炎 (PBC):沙罗格列扎镁已被发现可有效降低原发性胆汁性胆管炎患者的碱性磷酸酶 (ALP) 水平。一项 2 期研究显示 ALP 水平显着降低,毒性特征可接受,表明其作为 PBC 治疗选择的潜力 (胃肠病学与肝病学,2021)

  2. 对药代动力学和安全性的影响:一项研究考察了食物对沙罗格列扎镁药代动力学的影响,结果表明食物摄入对该药物的处置影响很小。吸收率受到影响,但对该药物的总体暴露保持一致,表明其在临床环境中的实用性 (临床药物研究,2017)

  3. 降脂和提高胰岛素敏感性的作用:研究表明沙罗格列扎在降脂和提高胰岛素敏感性方面有效,在各种模型中显示出血清甘油三酯、LDL 胆固醇显着降低,以及胰岛素敏感性改善,包括人体试验 (药理学研究与观点,2015)

  4. 改善非酒精性脂肪性肝病 (NAFLD):沙罗格列扎已显示出对 NAFLD 和糖尿病血脂异常患者的肝脏生化指标和生活质量显着改善。它导致 NAFLD 患者的转氨酶、肝脏硬度测量 (LSM) 和受控衰减参数 (CAP) 显着改善 (科学报告,2020)

  5. 药物-药物相互作用研究:对涉及沙罗格列扎镁的潜在药物-药物相互作用的研究表明,它不会引起与 CYP2C8 底物相关的临床相关相互作用,表明其具有有利的联合治疗特征 (欧洲药学杂志,2019)

未来方向

Saroglitazar is currently being studied for the treatment of Primary Biliary Cholangitis . It has also been approved for the treatment of NASH in India . These studies suggest that Saroglitazar may have potential therapeutic applications beyond diabetes and dyslipidemia.

属性

IUPAC Name

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFZCVPOSZDMK-YPPDDXJESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H56MgN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

901.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saroglitazar magnesium

CAS RN

1639792-20-3
Record name Saroglitazar magnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SAROGLITAZAR MAGNESIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。